1,3-Benzothiazole-6-sulfonamide
Overview
Description
“1,3-Benzothiazole-6-sulfonamide” is a compound with the molecular formula C7H6N2O2S2 . It is a small molecule that falls under the category of benzothiazoles . The compound has a molecular weight of 214.3 g/mol .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. A study reported the design and synthesis of 33 novel benzothiazole-based molecules for their BCL-2 inhibitory activity . Another study discussed the synthesis of 2-aminobenzothiazole derivatives bearing sulfonamide at position 6 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole ring substituted with a sulfonamide group at the 6th position . The InChI string representation of the molecule is InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 214.3 g/mol, an XLogP3 of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 1, an exact mass of 213.98706979 g/mol, a monoisotopic mass of 213.98706979 g/mol, a topological polar surface area of 110 Ų, a heavy atom count of 13, and a complexity of 285 .
Scientific Research Applications
Deprotection Method for Amino Acids
1,3-Benzothiazole-6-sulfonamide derivatives have been studied for their utility in synthetic chemistry. For example, benzothiazole-2-sulfonamides can react with hydroxylamine to form 2-hydroxybenzothiazole, a process that includes cleavage of the benzothiazole-2-sulfonyl-protected amino acids. This reaction provides a mild deprotection method in synthetic chemistry (Kamps, Belle, & Mecinović, 2013).
Radiosensitizing and Anticarcinogenic Properties
Studies have shown that certain derivatives of this compound exhibit significant radiosensitizing and anticarcinogenic properties. These compounds have demonstrated effectiveness against various cancer cell lines, including human liver cancer and melanoma cell lines (Majalakere et al., 2020).
Inhibition of Carbonic Anhydrase Isoforms
A range of this compound derivatives have been synthesized and evaluated for their inhibitory action on human carbonic anhydrase isoforms. These studies found that certain derivatives can effectively inhibit carbonic anhydrases, which are important in various physiological processes including respiration and renal function (Abdoli et al., 2017).
Antiproliferative Activity
Research has also explored the antiproliferative activity of benzothiazole derivatives, including those with this compound. These compounds have been tested against a variety of human tumor-derived cell lines, showing potential as agents in cancer treatment (Al-Soud et al., 2008).
PI3K/mTOR Dual Inhibitors
This compound derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are important in cell growth and proliferation. These findings have implications for the development of new cancer therapies (D'angelo et al., 2011).
Mechanism of Action
Target of Action
1,3-Benzothiazole-6-sulfonamide has been found to interact with several targets. It has been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.
Mode of Action
The compound interacts with its targets, leading to their inhibition. This inhibition disrupts the normal functioning of the bacteria, thereby exerting its antibacterial effects . For instance, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is essential for replication and transcription. Similarly, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are necessary for DNA and RNA synthesis .
Biochemical Pathways
The affected pathways primarily involve the synthesis of essential components for bacterial survival. For example, the inhibition of dihydroorotase disrupts the de novo pyrimidine synthesis pathway, leading to a deficiency in pyrimidine nucleotides. The inhibition of DNA gyrase affects the DNA replication pathway, preventing the bacteria from replicating their DNA . The downstream effects of these disruptions include impaired DNA replication and transcription, disrupted protein synthesis, and ultimately, bacterial death .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting key enzymes involved in essential biochemical pathways, the compound disrupts the normal functioning of the bacteria, leading to their death . This makes this compound an effective antibacterial agent.
Future Directions
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
1,3-benzothiazole-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRLILAOGRCMFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663230 | |
Record name | 1,3-Benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
656236-38-3 | |
Record name | 1,3-Benzothiazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 1,3-Benzothiazole-6-sulfonamide derivatives contribute to their potential diuretic activity?
A1: The research paper highlights the synthesis of various this compound derivatives, specifically focusing on modifications to the aromatic aldehyde moiety attached to the core structure. While the exact mechanism of action isn't explicitly described, the study suggests that the presence of specific substituents on the aromatic ring influences the diuretic potential. For instance, the compound 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb) exhibited promising diuretic activity, potentially due to the presence of the 3-hydroxyphenyl group. []
Q2: How was computational chemistry employed in this study to evaluate the this compound derivatives?
A2: The research utilized several computational tools to assess the synthesized compounds:
- Lipinski's Rule of Five: This rule was applied to predict the drug-likeness of the derivatives, ensuring they possess favorable properties for oral bioavailability. []
- OSIRIS software: This software was used to predict potential toxicological risks associated with the synthesized compounds. []
- MolSoft: This software package was employed to determine various molecular properties of the synthesized compounds, which likely aided in understanding their structure-activity relationships. []
- Autodock 4.0: Docking studies were performed using Autodock 4.0 to predict the binding affinity and interactions of the derivatives with potential target proteins, providing insights into their potential mechanism of action. []
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